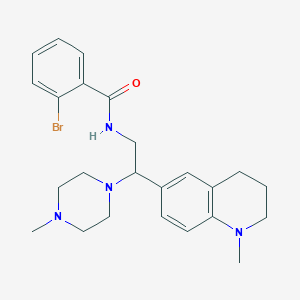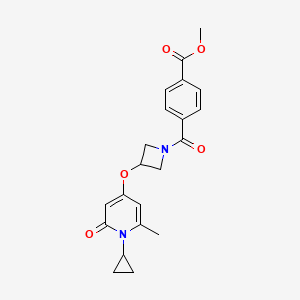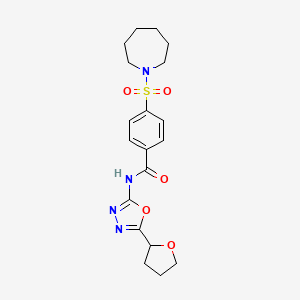![molecular formula C24H21NO2 B2608670 6-(4-Butylphenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 533868-00-7](/img/structure/B2608670.png)
6-(4-Butylphenyl)benzo[d][2]benzazepine-5,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 6-(4-Butylphenyl)benzodbenzazepine-5,7-dione is complex, with multiple bonds and aromatic rings . It contains a total of 43 bonds, including 24 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, and 12 aromatic bonds . It also includes 2 six-membered rings, 1 seven-membered ring, and 2 eleven-membered rings .Applications De Recherche Scientifique
Chemistry and Biological Activity
6-(4-Butylphenyl)benzo[d][2]benzazepine-5,7-dione, as part of the benzazepine family, has been explored for its significant biological activities. Specifically, the chemistry and biological activity of benzazepines have been extensively studied, revealing structure-activity relationships that show cytotoxicity against certain human cancer cells, the ability to form complexes with DNA, and inhibitory effects on multidrug resistance proteins. These findings suggest potential therapeutic applications in cancer treatment and overcoming drug resistance (Kawase, Saito, & Motohashi, 2000).
Synthetic Phenolic Antioxidants
While not directly related to 6-(4-Butylphenyl)benzo[d][2]benzazepine-5,7-dione, research on synthetic phenolic antioxidants (SPAs) provides context for the environmental and health implications of synthetic chemicals. SPAs, used to retard oxidation in various products, have been detected in multiple environmental matrices and human tissues, indicating widespread exposure. This research highlights the need for developing new compounds with lower toxicity and environmental impact, a principle that can be applied to the development and application of benzazepines (Liu & Mabury, 2020).
Synthetic Approaches to Benzodiazepines
The synthesis of benzodiazepines, closely related to benzazepines, involves various chemical strategies, reflecting the broad interest in these compounds due to their diverse biological activities. This area of research underlines the importance of benzazepines in medicinal chemistry and their potential applications in developing new pharmacological agents (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).
Environmental Behavior of Parabens
Research into the occurrence, fate, and behavior of parabens in aquatic environments sheds light on the environmental persistence and potential health effects of widely used synthetic compounds. By understanding the environmental impact of such substances, this research indirectly supports the need for careful consideration of the ecological consequences of benzazepine derivatives (Haman, Dauchy, Rosin, & Munoz, 2015).
Triazine-Based Heterocyclic Compounds
The exploration of triazine-based compounds for their potent pharmacological activities provides a parallel to the study of benzazepines. Like benzazepines, triazines are an example of heterocyclic compounds with significant biological relevance, highlighting the broader interest in heterocyclic chemistry for drug development (Verma, Sinha, & Bansal, 2019).
Propriétés
IUPAC Name |
6-(4-butylphenyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2/c1-2-3-8-17-13-15-18(16-14-17)25-23(26)21-11-6-4-9-19(21)20-10-5-7-12-22(20)24(25)27/h4-7,9-16H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLVXIOTROHLTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid](/img/structure/B2608589.png)


![(4-{[1-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}phenyl)amine](/img/structure/B2608593.png)





![{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2608600.png)
![ethyl 3-carbamoyl-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2608604.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2608610.png)